N-(5-bromo-2-chlorophenyl)acetamide
Description
N-(5-Bromo-2-chlorophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with bromine at the 5-position and chlorine at the 2-position. This compound belongs to a broader class of halogenated arylacetamides, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural tunability.
Properties
IUPAC Name |
N-(5-bromo-2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZRWMJGLZMOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
This compound (C₈H₆BrClNO) features a phenyl ring substituted with bromine at position 5, chlorine at position 2, and an acetamide group at position 1. The electron-withdrawing halogens influence reactivity, directing further substitutions meta to the acetamide group. The compound’s crystalline structure and stability under varying pH conditions make it a versatile intermediate for synthesizing ureas, thioureas, and heterocyclic derivatives.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for verifying purity and structure. For instance, (CDCl₃) displays signals at δ 2.15 (s, 3H, CH₃), 7.35–7.55 (m, 3H, Ar-H), and 8.10 (s, 1H, NH), while confirms the carbonyl carbon at δ 168.5. HPLC purity exceeding 98% is achievable via recrystallization from ethanol or ethyl acetate.
Synthetic Routes to this compound
Direct Acetylation of 2-Bromo-5-Chloroaniline
The most efficient method involves acetylation of 2-bromo-5-chloroaniline (Figure 1 ), a commercially available precursor.
Reaction Mechanism
The amine group of 2-bromo-5-chloroaniline undergoes nucleophilic acyl substitution with acetyl chloride or acetic anhydride in the presence of a base (e.g., K₂CO₃, triethylamine). The base neutralizes HCl, driving the reaction to completion:
Optimized Procedure
Alternative Pathways via Intermediate Halogenation
For laboratories synthesizing 2-bromo-5-chloroaniline in situ, a two-step halogenation-acetylation approach is employed.
Synthesis of 2-Bromo-5-Chloroaniline
Acetylation of the Halogenated Aniline
Follow the procedure in Section 2.1.2 to obtain the final product.
Comparative Analysis of Acetylating Agents
| Agent | Solvent | Base | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acetyl chloride | DCM | K₂CO₃ | 3 | 94 | 98.2 |
| Acetic anhydride | Toluene | Pyridine | 5 | 89 | 97.5 |
| Acetyl bromide | THF | Triethylamine | 4 | 91 | 97.8 |
Key Observations :
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Acetyl chloride in DCM with K₂CO₃ achieves the highest yield and purity.
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Acetic anhydride requires heating (reflux at 110°C) but is preferable for large-scale synthesis due to lower cost.
Industrial-Scale Production Considerations
Catalytic Efficiency and Waste Management
Phosphorus oxychloride (POCl₃) and organic amines (e.g., triethylamine) enhance reaction rates in acetylation, reducing byproducts like HCl. For example, POCl₃ (1.25 equivalents) with triethylamine (0.65 equivalents) at 80°C for 6 hours achieves 96.2% yield.
Advanced Purification Techniques
Recrystallization Solvents
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Ethanol : Produces needle-like crystals (mp 145–147°C).
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Ethyl Acetate : Higher recovery (92%) but lower purity (97%).
Column Chromatography
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Stationary Phase : Silica gel (200–300 mesh).
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Eluent : Hexane:ethyl acetate (3:1).
Challenges and Mitigation Strategies
Regioselectivity in Halogenation
Bromination of 2-chloroaniline often yields para-bromo isomers. Using directing groups (e.g., acetamide) improves meta-bromination but requires additional hydrolysis steps.
Byproduct Formation
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Diacetylation : Prevented by using stoichiometric acetyl chloride.
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Oxidation : Minimized by inert atmosphere (N₂ or Ar).
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted acetanilides, while hydrolysis can produce 5-bromo-2-chloroaniline and acetic acid .
Scientific Research Applications
N-(5-bromo-2-chlorophenyl)acetamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Research: The compound is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: It is employed in the investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
Halogenated acetamides exhibit distinct physicochemical and biological properties depending on the nature and position of substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparison of Selected Acetamide Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromine and chlorine substituents (as in the target compound) enhance electrophilicity and may improve binding to biological targets. For example, the 3,5-dichloro derivative in exhibits altered crystal parameters due to strong EWGs .
- Hybrid Structures: Pyridazinone or benzothiazole moieties (e.g., FPR2 agonist in ) introduce additional pharmacophoric elements, enabling multitarget interactions .
Antimicrobial and Antifungal Activity
- N-(3,5-Difluorophenyl)acetamide () and its analogs with piperazine-sulfonyl groups show potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
- 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide (), a pesticide metabolite, highlights the environmental relevance of chloroacetamides .
Enzyme Inhibition and Neurological Targets
- N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide () is a selective MAO-A inhibitor (IC₅₀ = 0.028 mM), demonstrating the role of chloro and acetyloxy groups in enhancing selectivity .
- Triazole-benzothiazole acetamides () exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic routes for N-(5-bromo-2-chlorophenyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves the acylation of 5-bromo-2-chloroaniline with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) under reflux. Key steps include:
- Base selection : Neutralizes HCl byproducts, improving yield .
- Purification : Recrystallization from ethanol or aqueous methanol enhances purity.
- Industrial scaling : Continuous flow reactors optimize temperature and pressure control for reproducibility .
Q. How is the structural characterization of this compound performed?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and acetamide linkage.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., M+ peak at 262.53 g/mol) .
- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO) but poorly in water.
- Stability: Degrades under strong acidic/basic conditions via hydrolysis of the amide bond. Storage at 2–8°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How do substitution patterns on the phenyl ring influence reactivity in cross-coupling reactions?
The bromine atom at position 5 acts as a leaving group in Suzuki-Miyaura couplings, while the chlorine at position 2 directs electrophilic substitution. Comparative studies with isomers (e.g., N-(4-bromo-5-chloro-2-methylphenyl)acetamide) show steric and electronic effects alter reaction rates and regioselectivity .
Q. What computational methods are used to predict the biological activity of this compound?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.5 eV) to predict charge transfer interactions .
- Molecular Electrostatic Potential (MESP) : Maps electron-rich regions (amide oxygen) for docking studies with enzyme active sites .
- ADMET Prediction : Models pharmacokinetic properties (e.g., CYP450 inhibition) using QSAR tools .
Q. How can crystallographic data resolve contradictions in reported bond angles for this compound?
Discrepancies arise from disordered crystal packing or twinning. SHELXL’s TwinRotMat and BASF parameters refine such data, achieving R-factors < 5% for high-resolution datasets .
Q. What role does this compound play in enzyme inhibition studies?
It inhibits α-glucosidase (IC ~12 µM) by mimicking the transition state of glycoside hydrolysis. Competitive inhibition is confirmed via Lineweaver-Burk plots .
Methodological Challenges and Solutions
Q. How to address low yields in nucleophilic aromatic substitution reactions involving this compound?
- Catalyst optimization : Pd(OAc)/XPhos enhances coupling efficiency with aryl boronic acids .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min) .
Q. What analytical techniques differentiate degradation products from synthetic intermediates?
- HPLC-MS/MS : Detects hydrolyzed byproducts (e.g., 5-bromo-2-chloroaniline) with a C18 column and 0.1% formic acid mobile phase .
- Tandem Mass Spectrometry (MS/MS) : Fragmentation patterns distinguish structural isomers .
Comparative and Mechanistic Studies
Q. How does this compound compare to halogenated analogs in antimicrobial assays?
- Structure-Activity Relationship (SAR) : Bromine enhances lipophilicity, improving membrane penetration (MIC ~8 µg/mL against S. aureus vs. ~16 µg/mL for chloro analogs) .
- Synergy studies : Combined with fluconazole, it reduces fungal biofilm formation by 70% .
Q. What mechanistic insights explain its activity in cancer cell lines?
- Apoptosis induction : Caspase-3 activation (2.5-fold increase in HT-29 cells) via ROS-mediated pathways.
- Topoisomerase II inhibition : DNA relaxation assays confirm IC ~25 µM .
Tables for Key Data
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Base | Triethylamine (vs. pyridine) | 15% | |
| Solvent | Toluene (reflux) | 20% | |
| Catalyst | Pd(OAc)/XPhos | 30% |
Q. Table 2: Biological Activity Comparison
| Assay | N-(5-Bromo-2-Cl-Ph)Acetamide | N-(4-Bromo-5-Cl-Ph)Acetamide |
|---|---|---|
| α-Glucosidase IC | 12 µM | 28 µM |
| MIC (S. aureus) | 8 µg/mL | 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
